molecular formula C17H17N7O8S4 B131739 Cefotetan CAS No. 69712-56-7

Cefotetan

Katalognummer B131739
CAS-Nummer: 69712-56-7
Molekulargewicht: 575.6 g/mol
InChI-Schlüssel: SRZNHPXWXCNNDU-RHBCBLIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefotetan is a cephamycin antibiotic with a broad spectrum of activity, particularly effective in prophylaxis against wound infections during upper elective gastrointestinal surgery. It has shown to be more effective than cephazolin in preventing postoperative infections, with no wound infections recorded in patients treated with cefotetan . It is a 7 alpha-methoxy cephalosporin (cephamycin) with a notable resistance to beta-lactamase hydrolysis, making it a potent chemotherapeutic agent .

Synthesis Analysis

The synthesis of cefotetan is not directly detailed in the provided papers. However, it is classified as a 7 alpha-methoxy cephalosporin, indicating that its synthesis likely involves the introduction of a methoxy group at the 7 alpha position of the cephalosporin core structure .

Molecular Structure Analysis

Cefotetan's molecular structure includes a 7 alpha-methoxy group, which is significant for its resistance to beta-lactamase hydrolysis. This structural feature contributes to its broad-spectrum activity and stability against various beta-lactamases produced by Gram-negative bacteria .

Chemical Reactions Analysis

Cefotetan demonstrates resistance to hydrolysis by Richmond-Sykes types I, III, and IV beta-lactamases, and it can inhibit type I beta-lactamases with high affinity. It is also an inducer of these beta-lactamases, although it is not rapidly hydrolyzed by them . The interaction of cefotetan with beta-lactamases has been studied using computerized micro-acidimetry, revealing its resistance to the hydrolytic action of various enzymes .

Physical and Chemical Properties Analysis

Cefotetan has a long serum half-life, and its pharmacokinetics are favorable, with no accumulation seen after repeated doses and no metabolite detected in plasma or urine. It is predominantly excreted in the urine, with 75% of a dose eliminated within 24 hours. The plasma elimination half-life ranges between 3 and 4 hours, which can be prolonged in patients with renal impairment . The drug is highly protein-bound in plasma (88%) and maintains high concentrations in tissues and body fluids, except for breast milk and cerebrospinal fluid . The pharmacokinetic behavior of cefotetan's epimers has been analyzed, showing a different half-life for each epimer, which may be due to varying degrees of serum protein binding .

Relevant Case Studies

In clinical trials, cefotetan has been shown to be effective in a wide variety of clinical situations. A comparative trial with cephazolin during elective upper gastrointestinal surgery demonstrated its efficacy in reducing postoperative infections . Pharmacokinetic studies have confirmed its long half-life and high urinary excretion, which contribute to its effectiveness in treating infections . The drug's activity against a range of pathogens, including Enterobacteriaceae, Haemophilus influenzae, and Bacteroides, has been established, with most strains requiring low concentrations for inhibition .

Wissenschaftliche Forschungsanwendungen

1. Pharmacokinetic Study

  • Summary of Application: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of cefotetan in human plasma . This method was applied to a pharmacokinetic study.
  • Methods of Application: The analyte and internal standard (IS), tramadol, were separated on a Zorbax XDB C8 column using acetonitrile/1% (volume fraction) formic acid as mobile phase at a flow rate of 1.0 mL/min with a 1:1 split . The detection was performed by electrospray ionization with positive ion mode, followed by multiple reaction monitoring of the transitions for cefotetan .
  • Results: The assay was linear over the concentration range of 0.1–100 μg/mL for 20 μL of human plasma only with intra- and inter-day precisions (expressed as the relative standard deviation) of less than 6.62% and accuracies (as relative error) of ±1.31% . The method was applied to the pharmacokinetic study of a 1-h intravenous infusion of 1.0 g of cefotetan disodium for human volunteers .

2. Treatment of Various Bacterial Infections

  • Summary of Application: Cefotetan is an antibiotic medication used for the prophylaxis and treatment of various bacterial infections, including urinary tract infections, bone and joint infection, and lower respiratory tract infections .
  • Methods of Application: Cefotetan is administered intravenously or intramuscularly . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms .
  • Results: The bactericidal action of cefotetan results from inhibition of cell wall synthesis by binding and inhibiting the bacterial penicillin binding proteins which help in the cell wall biosynthesis .

3. Comparative Study Against Gram-Negative Clinical Isolates

  • Summary of Application: A comparative study was conducted in vitro against 226 Gram-negative clinical isolates . The activity of cefotetan was compared with that of cephalothin, cefoxitin, cefuroxime, and cefotaxime .
  • Methods of Application: The study involved testing the activity of cefotetan against various Gram-negative pathogens, including 207 Enterobacteriaceae and 19 Acinetobacter .
  • Results: Cefotetan was consistently more potent than cephalothin, cefoxitin, and cefuroxime . Cefotaxime and cefotetan were essentially similar in activity against the Enterobacteriaceae, with the singular exception of Enterobacter spp., which were markedly more susceptible to the former drug .

4. Treatment of Respiratory Pathogens

  • Summary of Application: Cefotetan has been used in the treatment of common respiratory pathogens .
  • Methods of Application: The specific methods of application are not detailed in the source, but cefotetan is typically administered intravenously or intramuscularly .
  • Results: In a study conducted on over 300 Japanese patients, cefotetan eradicated over 90% of the common respiratory pathogens .

5. Treatment of Intra-Abdominal Infections

  • Summary of Application: Cefotetan is used for the treatment of intra-abdominal infections .
  • Methods of Application: The specific methods of application are not detailed in the source, but cefotetan is typically administered intravenously or intramuscularly .
  • Results: The bactericidal action of cefotetan results from inhibition of cell wall synthesis by binding and inhibiting the bacterial penicillin binding proteins which help in the cell wall biosynthesis .

6. Treatment of Pelvic Inflammatory Disease

  • Summary of Application: Cefotetan is used for the treatment of pelvic inflammatory disease .
  • Methods of Application: The specific methods of application are not detailed in the source, but cefotetan is typically administered intravenously or intramuscularly .
  • Results: The bactericidal action of cefotetan results from inhibition of cell wall synthesis by binding and inhibiting the bacterial penicillin binding proteins which help in the cell wall biosynthesis .

Safety And Hazards

Cefotetan may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing respiratory protection in case of inadequate ventilation, not allowing contaminated work clothing out of the workplace, and wearing protective gloves .

Eigenschaften

IUPAC Name

(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t13?,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZNHPXWXCNNDU-RHBCBLIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74356-00-6 (di-hydrochloride salt)
Record name Cefotetan [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1022762
Record name Cefotetan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The bactericidal action of cefotetan results from inhibition of cell wall synthesis by binding and inhibiting the bacterial penicillin binding proteins which help in the cell wall biosynthesis.
Record name Cefotetan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cefotetan

CAS RN

69712-56-7
Record name Cefotetan [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefotetan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefotetan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefotetan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOTETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48SPP0PA9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotetan
Reactant of Route 2
Cefotetan
Reactant of Route 3
Cefotetan
Reactant of Route 4
Cefotetan
Reactant of Route 5
Cefotetan
Reactant of Route 6
Cefotetan

Citations

For This Compound
15,000
Citations
C Martin, L Thomachot, J Albanese - Clinical pharmacokinetics, 1994 - Springer
… cefotetan to be administered on a twice-daily basis in the treatment of mild or severe infections. Cefotetan is … has been used in most studies (cefotetan being given at time of the induction …
Number of citations: 20 link.springer.com
RN Jones - The American Journal of Surgery, 1988 - Elsevier
… The published literature was reviewed and the cefotetan quantitative susceptibility testing data from nearly 31,000 isolates was tabulated. Against 15,769 enteric bacilli, cefotetan was …
Number of citations: 18 www.sciencedirect.com
R Viraraghavan, AG Chakravarty, J Soreth - Adverse drug reactions and …, 2002 - Springer
Objective: Reports of cefotetan-associated haemolytic anaemia have prompted a US Food and Drug Administration (FDA) review of the overall number, severity, and causality of such …
Number of citations: 32 link.springer.com
RD Davenport, WJ Judd, LR Dake - Transfusion, 2004 - Wiley Online Library
… Although cefotetan is know to have a plasma t 1/2 of 3 … cefotetan may remain bound to RBCs after expected clearance of the drug from plasma. We have studied the binding of cefotetan …
Number of citations: 18 onlinelibrary.wiley.com
K Nakagawa, M Koyama, A Tachibana… - Antimicrobial agents …, 1982 - Am Soc Microbiol
… The results showed that the plasma half-lives of cefotetan in these subjects were … of cefotetan was detected in the plasma, urine, or bile of the animals examined. However, cefotetan …
Number of citations: 35 journals.asm.org
G Garratty, S Nance, M Lloyd, R Domen - Transfusion, 1992 - Wiley Online Library
… of 1 week’s cefotetan therapy. The patient’s serum contained strong antibodlies reacting with cefotetan-treated red cells (RBCs) and with uncoated RBCs in the presence of cefotetan; a …
Number of citations: 53 onlinelibrary.wiley.com
A Ward, DM Richards - Drugs, 1985 - Springer
… Cefotetan is particularly active against Enterobacteriaceae but has little activity … cefotetan to be administered on a twice daily basis in the treatment of mild to severe infections. Cefotetan …
Number of citations: 62 link.springer.com
KMF Itani, SE Wilson, SS Awad… - … England Journal of …, 2006 - Mass Medical Soc
… group and 450 in the cefotetan group) qualified for the modified intention-to-treat analysis, and 672 (338 in the ertapenem group and 334 in the cefotetan group) were included in the per…
Number of citations: 305 www.nejm.org
GS Moes, BR MacPherson - Archives of pathology & …, 2000 - meridian.allenpress.com
… Although only 10 cases of cefotetan-induced hemolytic anemia have been published,1–6 … by cefotetan. We also describe a method to identify antibodies specific to cefotetan based …
Number of citations: 16 meridian.allenpress.com
Y Toyonaga, Y Kurosu, M Sugita, A Kita… - … Japanese Journal of …, 1983 - europepmc.org
Preclinical and clinical studies were carried out on cefotetan (CTT), a new synthetic cephamycin antibacterial agent. The results are described below. Antibacterial activity The minimum …
Number of citations: 2 europepmc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.